molecular formula C22H26N4O3 B2737420 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one CAS No. 1903365-34-3

1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one

Cat. No.: B2737420
CAS No.: 1903365-34-3
M. Wt: 394.475
InChI Key: LEZTUTWSOVDBCA-UHFFFAOYSA-N
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Description

1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic compound. Its structure encompasses a variety of functional groups, including a pyridine ring, a pyrrolidine ring, and an imidazolidinone group. The compound is significant in multiple scientific domains due to its potential chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one typically involves multi-step procedures:

  • Formation of 5-Methylpyridin-2-yl-oxypyrrolidine

    • React 5-methyl-2-hydroxypyridine with pyrrolidine under dehydrating conditions.

    • Common reagents include a base (e.g., potassium carbonate) and a solvent like dimethylformamide.

  • Synthesis of Imidazolidin-2-one Derivative

    • Condense the intermediate with a suitable imidazolidin-2-one precursor.

    • The reaction is facilitated by coupling agents such as carbodiimides.

Industrial Production Methods: For industrial-scale production, these reactions can be optimized and scaled using continuous flow reactors, which provide better control over reaction conditions and improved safety. The use of catalysts and automated processes ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions: : 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one undergoes various types of reactions:

  • Oxidation: : Undergoes oxidation at the pyridine ring to form N-oxides.

  • Reduction: : Reduction reactions targeting the imidazolidinone ring, typically forming amines.

  • Substitution: : Electrophilic aromatic substitution reactions, especially on the tolyl and methylpyridinyl moieties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: : Halogenating agents like bromine, and nitrating agents such as nitric acid.

Major Products Formed

  • Oxidized derivatives (pyridine N-oxides)

  • Reduced amine derivatives

  • Substituted aromatic compounds

Scientific Research Applications

This compound finds applications across various scientific fields:

  • Chemistry

    • As a building block for synthesizing complex organic molecules.

    • In studying reaction mechanisms of multifunctional compounds.

  • Biology

    • Potential as a biochemical probe due to its diverse functional groups.

    • Used in research on enzyme-substrate interactions.

  • Medicine

    • Investigated for its pharmacological properties, particularly in drug design.

  • Industry

    • Used in the development of new materials, such as polymers and resins.

    • In agriculture, as a precursor to advanced agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the context:

  • Molecular Targets and Pathways

    • Targets specific enzymes or receptors.

    • Modulates biological pathways through competitive or non-competitive inhibition.

Comparison with Similar Compounds

1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is unique in several ways compared to similar compounds:

  • Unique Structural Features

    • Combination of pyridine, pyrrolidine, and imidazolidinone moieties.

  • Similar Compounds

    • 1-(2-(3-(Benzyl)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one

    • 1-(2-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one

These compounds share some structural similarities but differ in specific substituents, which can significantly alter their chemical and biological properties.

This is just an introduction into the world of this compound. Quite the mouthful, but certainly a fascinating molecule.

Biological Activity

The compound 1-(2-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a complex organic molecule with potential pharmacological properties. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, with a molecular weight of approximately 310.4 g/mol. The structure features a pyrrolidine ring, a methylpyridine moiety, and an imidazolidinone core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H22N2O2C_{19}H_{22}N_{2}O_{2}
Molecular Weight310.4 g/mol
StructureStructure

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The presence of the pyrrolidine and imidazolidinone rings may allow the compound to act as a ligand for various receptors, influencing signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other imidazolidinone derivatives that have shown enzyme inhibitory activity.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures possess antioxidant properties, which could contribute to neuroprotective effects.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of imidazolidinone derivatives. For instance, studies have shown that certain related compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

  • Case Study : A derivative similar to our compound was tested against MCF-7 breast cancer cells, demonstrating a synergistic effect when combined with doxorubicin, enhancing its cytotoxicity significantly .

Antimicrobial Activity

Some derivatives have been evaluated for their antimicrobial properties. The presence of the pyridine group is often linked to enhanced antibacterial activity due to its ability to penetrate bacterial membranes.

  • Research Findings : A study indicated that compounds with similar structures displayed notable antifungal activity against resistant strains, suggesting that our compound could also exhibit similar effects .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored through various models of oxidative stress and ischemia.

  • Research Example : Compounds designed based on similar scaffolds were shown to protect neuronal cells from oxidative damage in vitro, indicating that our compound may also possess neuroprotective qualities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrrolidine and imidazolidinone rings can significantly alter potency and selectivity.

ModificationEffect on Activity
Methyl substitution on pyridineIncreased lipophilicity and receptor binding affinity
Alteration in imidazolidinone structurePotential enhancement in enzyme inhibition

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-16-3-6-18(7-4-16)26-12-11-25(22(26)28)15-21(27)24-10-9-19(14-24)29-20-8-5-17(2)13-23-20/h3-8,13,19H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZTUTWSOVDBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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